molecular formula C12H20N2 B15214121 5-Propyloctahydroindolizine-3-carbonitrile CAS No. 96838-93-6

5-Propyloctahydroindolizine-3-carbonitrile

Cat. No.: B15214121
CAS No.: 96838-93-6
M. Wt: 192.30 g/mol
InChI Key: CFFLJMIWAWBLSD-UHFFFAOYSA-N
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Description

5-Propyloctahydroindolizine-3-carbonitrile is a chemical compound belonging to the class of indolizines, which are nitrogen-containing heterocyclic compounds. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyloctahydroindolizine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with the preparation of a suitable nitrile precursor, followed by cyclization using a base such as potassium carbonate (K₂CO₃) in a solvent like ethanol (EtOH) .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Propyloctahydroindolizine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Propyloctahydroindolizine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Propyloctahydroindolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propyloctahydroindolizine-3-carbonitrile is unique due to its specific structural features, such as the presence of a nitrile group and a propyloctahydroindolizine core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

96838-93-6

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

5-propyl-1,2,3,5,6,7,8,8a-octahydroindolizine-3-carbonitrile

InChI

InChI=1S/C12H20N2/c1-2-4-10-5-3-6-11-7-8-12(9-13)14(10)11/h10-12H,2-8H2,1H3

InChI Key

CFFLJMIWAWBLSD-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC2N1C(CC2)C#N

Origin of Product

United States

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